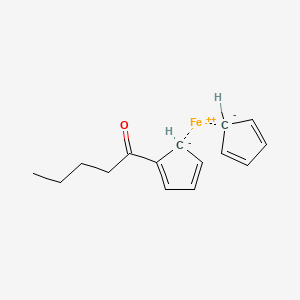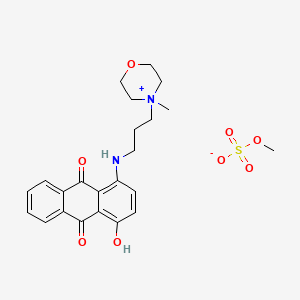
2,5-Dibromo-3-(dibromomethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-3-(dibromomethyl)thiophene is a brominated thiophene derivative with the molecular formula C5H2Br4S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3-(dibromomethyl)thiophene can be synthesized through the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically involves the following steps:
- Dissolve 3-methylthiophene in a suitable solvent such as acetic acid.
- Add N-bromosuccinimide to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibromo-3-(dibromomethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Organometallic Reagents: Used for substitution reactions.
Palladium Catalysts: Commonly used in coupling reactions.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Substituted Thiophenes: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
2,5-Dibromo-3-(dibromomethyl)thiophene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of conjugated polymers for electronic and optoelectronic applications.
Pharmaceutical Research: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dibromo-3-(dibromomethyl)thiophene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These reactions can lead to the formation of new compounds with different properties and activities. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromothiophene: A related compound with two bromine atoms on the thiophene ring.
2-Bromo-3-methylthiophene: Another brominated thiophene derivative.
Uniqueness
2,5-Dibromo-3-(dibromomethyl)thiophene is unique due to the presence of four bromine atoms, which makes it highly reactive and versatile for various chemical transformations. This distinguishes it from other brominated thiophenes that have fewer bromine atoms and, consequently, different reactivity and applications.
Propiedades
| 57846-06-7 | |
Fórmula molecular |
C5H2Br4S |
Peso molecular |
413.75 g/mol |
Nombre IUPAC |
2,5-dibromo-3-(dibromomethyl)thiophene |
InChI |
InChI=1S/C5H2Br4S/c6-3-1-2(4(7)8)5(9)10-3/h1,4H |
Clave InChI |
PZYXTWFXPPWJJK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1C(Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







